

The In Vivo Conversion of Eptaloprost to Cicaprost: A Technical Guide

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Compound of Interest

Compound Name: *Eptaloprost*

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Abstract

Eptaloprost is a synthetic prodrug of the potent prostacyclin (PGI₂) analogue, cicaprost. Designed for enhanced stability and bioavailability, **eptaloprost** undergoes in vivo biotransformation to its active metabolite, cicaprost, which then exerts its pharmacological effects primarily through the prostacyclin (IP) receptor. This technical guide provides an in-depth overview of the in vivo conversion of **eptaloprost** to cicaprost, detailing the metabolic pathway, summarizing key pharmacokinetic data, and outlining relevant experimental methodologies. Furthermore, it illustrates the associated signaling pathway of cicaprost.

The Conversion Pathway: Beta-Oxidation

The primary mechanism for the in vivo conversion of **eptaloprost** to cicaprost is beta-oxidation. [1] This metabolic process, typically associated with fatty acid degradation, involves the enzymatic cleavage of the carboxylic acid side chain of **eptaloprost**. The beta-oxidation of **eptaloprost** results in the formation of the pharmacologically active and metabolically stable cicaprost.[1]

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References

- 1. researchgate.net [researchgate.net]
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